Ethyl 2-aminothiazole-5-carboxylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32955-21-8 | |
| Record name | 32955-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-aminothiazole-5-carboxylate basic properties
An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate
Abstract
This compound is a heterocyclic compound featuring a core thiazole (B1198619) ring substituted with an amino group and an ethyl carboxylate group. It serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its derivatives have shown a wide range of biological activities, including potential as antimicrobial, anti-inflammatory, antidiabetic, and anticancer agents.[1][4][5][6] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis protocols, reactivity, and key applications, intended for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is typically a white to pale brown solid.[2][4][7] It is generally soluble in polar organic solvents and slightly soluble or insoluble in water.[1][4] The core properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-amino-1,3-thiazole-5-carboxylate | [1] |
| Synonyms | 2-Amino-5-(ethoxycarbonyl)thiazole, Ethyl 2-amino-5-thiazolecarboxylate | [1][2] |
| CAS Number | 32955-21-8 | [1][2][8] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2][8] |
| Molecular Weight | 172.21 g/mol | [1][2][8][9] |
| Appearance | White to yellow or light brown crystal/powder | [2][4][7] |
| Melting Point | 152-163 °C (may vary with purity) | [2][8][9] |
| Boiling Point | ~308.0 °C (Predicted) | [4][7][9] |
| Density | ~1.34-1.4 g/cm³ (Predicted) | [4][9] |
| Purity | ≥97-98% (by HPLC) | [2][8] |
| Storage | 0-8 °C | [2][4][8] |
| SMILES | CCOC(=O)C1=CN=C(S1)N | [1][8] |
| InChI Key | VNZXERIGKZNEKB-UHFFFAOYSA-N | [1][8] |
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods like NMR, IR, and Mass Spectrometry.[1][5]
| Technique | Data | Source(s) |
| UV-Vis (in EtOH) | λmax: 299 nm | [4][7] |
| ¹H NMR, ¹³C NMR | Spectra are used for structural confirmation. | [5][10] |
| Mass Spectrometry | Used to confirm molecular weight and fragmentation patterns. | [5] |
| Infrared (IR) | Spectra are recorded to identify functional groups. | [5] |
Synthesis and Reactivity
Synthesis Protocols
The synthesis of this compound often follows variations of the Hantzsch thiazole synthesis. A common and efficient one-pot method involves the reaction of an alpha-halo carbonyl compound (or a precursor) with thiourea.
Representative Experimental Protocol (One-Pot Method): This protocol is a composite of similar methods described in the literature.[5][11]
-
Halogenation: A solution of ethyl 3-ethoxyacrylate (1.0 eq) is prepared in a mixed solvent system, such as water/dioxane or water/THF.[5][11] The mixture is cooled to a low temperature (e.g., -10 °C to 0 °C).
-
N-bromosuccinimide (NBS) (1.1-1.2 eq) is added slowly to the solution to form the alpha-bromo intermediate in situ. The reaction is stirred at room temperature for 1-2 hours.[5][11]
-
Cyclization: Thiourea (1.0 eq) is added to the reaction mixture. The entire mixture is then heated to 80 °C and maintained for 1-2 hours to facilitate the cyclization and formation of the thiazole ring.[5][11]
-
Work-up and Isolation: The solution is cooled to room temperature. A base, such as aqueous ammonia, is added to adjust the pH, causing the product to precipitate.[5][11]
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the final product, this compound.[5][11]
Caption: General workflow for the one-pot synthesis of this compound.
Chemical Reactivity
The molecule's reactivity is dictated by its three primary functional groups: the amino group, the ethyl ester, and the thiazole ring itself.
-
Nucleophilic Amino Group: The 2-amino group is nucleophilic and can readily participate in reactions with various electrophiles, such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases or other derivatives.[1] This reactivity is fundamental to its use as a scaffold in drug synthesis.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a key step in the synthesis of drugs like Dasatinib.[10]
-
Condensation Reactions: The compound can undergo condensation reactions, for instance, with aldehydes or ketones, leading to more complex heterocyclic systems.[1]
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly valued intermediate.[1][2]
-
Anticancer Drug Development: It is a key building block for the synthesis of kinase inhibitors.[5] A prominent example is its use in the synthesis of Dasatinib, a potent inhibitor used to treat chronic myeloid leukemia.[10] Its derivatives have shown significant anti-proliferative effects against various cancer cell lines.[1][6]
-
Antimicrobial Agents: The 2-aminothiazole (B372263) scaffold is present in numerous compounds with demonstrated efficacy against various bacterial strains.[1][5]
-
Other Pharmaceutical Research: Derivatives are explored as dual-action antidiabetic agents (glycogen phosphorylase inhibitors), anti-inflammatory agents, and treatments for hypertension and allergies.[4][5]
-
Agrochemicals: It serves as an intermediate in the formulation of fungicides and herbicides, contributing to the development of crop protection products with improved selectivity.[2]
Caption: Role as an intermediate in the synthesis of complex pharmaceutical agents.
Safety and Handling
While a comprehensive toxicological profile is not widely published, standard laboratory precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[2][8]
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[12][13]
Conclusion
This compound is a versatile and valuable heterocyclic compound. Its well-defined physical and chemical properties, combined with its accessible synthesis and specific reactivity, make it an indispensable starting material for the development of a wide array of biologically active molecules. Its established role in the synthesis of important anticancer drugs underscores its significance to the fields of medicinal chemistry and drug discovery.
References
- 1. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Manufacturer & Supplier [punagri.com]
- 4. This compound | 32955-21-8 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 32955-21-8 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | CAS#:32955-21-8 | Chemsrc [chemsrc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Ethyl 2-Aminothiazole-4-carboxylate 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectroscopic Profile of Ethyl 2-aminothiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminothiazole-5-carboxylate (CAS No: 32955-21-8), a key intermediate in pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its close analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information is crucial for substance identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.83 | s | 2H | -NH₂ |
| 7.66 | s | 1H | Thiazole-H4 |
| 4.17 | q | 2H | -CH₂-CH₃ |
| 1.23 | t | 3H | -CH₂-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
¹³C NMR Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate *
| Chemical Shift (δ) ppm | Assignment |
| 170.21 | Thiazole-C2 |
| 161.95 | C=O (Ester) |
| 159.34 | Thiazole-C4 |
| 107.34 | Thiazole-C5 |
| 59.72 | -OCH₂- |
| 17.12 | Thiazole-CH₃ |
| 14.32 | -CH₃ |
Note: Data for the 4-methyl analogue. Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2]
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands for Ethyl 2-amino-4-methylthiazole-5-carboxylate *
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 - 3200 | N-H stretching (amine) |
| ~3000 - 2850 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (ester) |
| ~1620 | C=N stretching (thiazole ring) |
| ~1530 | N-H bending (amine) |
| ~1355 | C-N stretching |
Note: Data for the 4-methyl analogue. The spectrum for this compound is expected to be very similar, with the main difference being the absence of peaks associated with the methyl group on the thiazole (B1198619) ring.
Mass Spectrometry (MS)
Mass Spectrometry Data for this compound
| m/z | Ion |
| 173 | [M+H]⁺ |
Ionization Method: Electrospray (ES+)[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. For ¹³C NMR, a 100 MHz spectrometer is typically used, and the spectrum is recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of the solid this compound is typically obtained using the KBr pellet technique. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. This solution is then infused into the ESI source where the sample molecules are ionized, typically by protonation to form [M+H]⁺ ions. The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed ESI-MS fragmentation of this compound.
References
The Multifaceted Biological Activities of Ethyl 2-Aminothiazole-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-aminothiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | 2-aminothiazole-5-carboxamide | K562 (Leukemia) | 11.08 | [2] |
| MDA-MB-231 (Breast) | < 1 | [2] | ||
| MCF-7 (Breast) | < 1 | [2] | ||
| HT-29 (Colon) | < 1 | [2] | ||
| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K562 (Leukemia) | 16.3 | [2] |
| MCF-7 (Breast) | 20.2 | [2] | ||
| HT-29 (Colon) | 21.6 | [2] | ||
| Compound 88 | Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [3] |
| Compound 61a | Methoxy-substituted thiazolyl moiety | A375P (Melanoma) | 0.5 | [3] |
| Compound 61b | Methoxy-substituted thiazolyl moiety | A375P (Melanoma) | 2.1 | [3] |
| Compound 5 | Acetylthiazole derivative | A549 (Lung) | 0.452 | [4] |
| Compound 9b | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Broad spectrum (NCI-60) | - | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]
Materials:
-
MTT solution (5 mg/mL in PBS)[7]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[6]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 12f | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | Comparable to ampicillin (B1664943) and gentamicin | [5][9] |
| Bacillus subtilis | Comparable to ampicillin and gentamicin | [5][9] | ||
| 2a | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus epidermidis (MDR) | 250 | [10] |
| Pseudomonas aeruginosa (MDR) | 375 | [10] | ||
| 2b | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus epidermidis (MDR) | 250 | [10] |
| Pseudomonas aeruginosa (MDR) | 375 | [10] | ||
| 2d | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus aureus (MDR) | 250 | [10] |
| Escherichia coli (MDR) | 375 | [10] | ||
| 2g | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus aureus (MDR) | 250 | [10] |
| Escherichia coli (MDR) | 375 | [10] | ||
| 121d | Piperazinyl derivative | Staphylococcus aureus 29213 | 2-128 (µM) | [11] |
| Escherichia coli 25922 | 2-128 (µM) | [11] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12][13][14]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium[15]
-
Sterile 96-well microtiter plates[13]
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[13]
-
Test compounds and standard antibiotics
-
Incubator
-
Microplate reader (optional)[13]
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.[16]
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[15]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.[16]
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain derivatives of this compound have exhibited notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table provides data on the in vivo anti-inflammatory activity of a representative thiazole (B1198619) derivative in the carrageenan-induced paw edema model.
| Compound ID | Derivative Class | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 10b | 4-phenyl-5-pyridyl-1,3-thiazole | Mouse | 30 | Significant | [17] |
| 5b | 1,2,4-Triazole-based benzothiazole | Rat | - | 84.43 | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[19][20]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)[21]
-
Plethysmometer or calipers[22]
-
Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)[22]
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug to different groups of animals, typically via oral or intraperitoneal routes. A control group receives only the vehicle.[23]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Modulation of Signaling Pathways
The biological activities of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[24][25] Aberrant activation of this pathway is a hallmark of many cancers.[24] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[24][26][27]
Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[28] Dysregulation of NF-κB is associated with cancer and inflammatory diseases.[29][30] Some thiazole derivatives have been shown to inhibit the NF-κB signaling pathway.[29][31]
Inhibition of the NF-κB signaling pathway by thiazole derivatives.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[32] The p38 MAPK pathway, in particular, is a key player in inflammation.[17] Thiazole derivatives have been developed as inhibitors of MAPK pathways.[17][18][32]
Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. benchchem.com [benchchem.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 26. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: Unlocking Therapeutic Targets with Ethyl 2-aminothiazole-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-aminothiazole-5-carboxylate stands as a cornerstone scaffold in modern medicinal chemistry. While direct therapeutic applications of the core molecule remain largely unexplored in publicly available literature, its true power lies in its role as a versatile building block for a multitude of biologically active derivatives. This technical guide delves into the significant therapeutic targets that have been successfully modulated by derivatives of this compound, providing a comprehensive overview of their quantitative data, the experimental methodologies used to determine their activity, and the signaling pathways they influence. The primary focus of current research on these derivatives has been in the realms of oncology and infectious diseases, with a particular emphasis on the inhibition of key enzymes and proteins that drive disease progression.
Introduction: The this compound Core
This compound is a heterocyclic compound featuring a central thiazole (B1198619) ring, an amino group at the 2-position, and an ethyl carboxylate group at the 5-position.[1] This arrangement of functional groups provides multiple reaction sites for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[2] Although extensive research has been conducted on its derivatives, there is a notable absence of publicly available data on the specific biological targets and quantitative activity of the unmodified this compound. Therefore, this guide will focus on the therapeutic potential unlocked by its derivatives, which have shown significant promise in preclinical studies.
Therapeutic Targets in Oncology
Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
The 2-aminothiazole (B372263) moiety has been identified as a "privileged structure" for the design of kinase inhibitors, capable of fitting into the ATP-binding pocket of numerous kinases.
Derivatives of this compound are foundational to the development of potent pan-Src family kinase inhibitors, including the FDA-approved drug Dasatinib.[3] These inhibitors target the ATP-binding site of Src kinases, blocking downstream signaling pathways crucial for tumor growth and survival, such as the Ras-ERK and PI3K-Akt pathways.[4]
Quantitative Data: Anticancer Activity of a Dasatinib Analog
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 | Leukemia | < 1 |
| MCF-7 | Breast Carcinoma | 20.2 | |
| HT-29 | Colon Carcinoma | 21.6 | |
| MDA-MB-231 | Breast Carcinoma | Inactive | |
| Data sourced from BenchChem (2025).[5] |
Signaling Pathway: Src Kinase Inhibition
The following diagram illustrates the central role of Src kinase in cancer cell signaling and the point of intervention for 2-aminothiazole-based inhibitors.
Src Kinase Signaling Pathway and Inhibition.
Recent studies have identified 2-aminothiazole derivatives as allosteric inhibitors of protein kinase CK2, a key player in cancer cell survival and proliferation. These compounds bind to a novel allosteric pocket adjacent to the ATP-binding site, offering a promising avenue for developing selective CK2 inhibitors.
Quantitative Data: CK2 Inhibitory Activity
| Compound Class | Enzyme Target | Ki (µM) |
| 2-Aminothiazole Derivatives | Carbonic Anhydrase I | Varies |
| Carbonic Anhydrase II | Varies | |
| Acetylcholinesterase (AChE) | Varies | |
| Butyrylcholinesterase (BChE) | Varies | |
| Data sourced from BenchChem (2025). |
Signaling Pathway: CK2 and Cancer Proliferation
The diagram below outlines the role of CK2 in promoting tumorigenesis through various signaling pathways.
References
Methodological & Application
One-Pot Synthesis of Ethyl 2-Aminothiazole-5-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of ethyl 2-aminothiazole-5-carboxylate and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The methodologies outlined below focus on efficient, scalable, and practical approaches to these valuable intermediates.
Introduction
The 2-aminothiazole-5-carboxylate core is a privileged structure in drug discovery. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. One-pot syntheses, by avoiding the isolation and purification of intermediates, offer a more streamlined and efficient alternative. The primary method for the one-pot synthesis of these derivatives is a modification of the classic Hantzsch thiazole (B1198619) synthesis.[1][3] This approach typically involves the reaction of an α-halocarbonyl compound (or an in-situ generated equivalent) with a thiourea (B124793) derivative.[3][4]
Synthetic Strategies Overview
The most prevalent and practical one-pot approach for the synthesis of this compound derivatives is based on the Hantzsch thiazole synthesis. This can be broadly categorized into two highly efficient variations:
-
One-Pot Bromination and Cyclization: This common method involves the initial α-bromination of a β-ketoester, such as ethyl acetoacetate (B1235776), followed by the addition of thiourea or a substituted thiourea without isolating the bromo intermediate. This "one-pot cooking" method simplifies the procedure and can significantly increase the overall yield.[5][6]
-
Convergent Thiazole Formation from β-Ethoxyacrylamide: This highly efficient and convergent approach involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate, which can also be adapted to a one-pot style synthesis.[1]
Data Presentation: Comparison of One-Pot Synthetic Routes
The following table summarizes key quantitative data for different one-pot synthetic approaches to provide a clear comparison of their efficiencies.
| Route | Starting Materials | Key Reagents | Solvent System | Reaction Time (hrs) | Overall Yield (%) | Reference |
| A | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | Water/THF | 2 (bromination) + 2 (cyclization) | ~72% | [5][7] |
| B | Ethyl 3-ethoxyacrylate, Urea | Potassium sulfide | THF/Water | 1.5 | Not explicitly stated for one-pot | [8] |
| C | Aromatic methyl ketones, Thiourea | Copper(II) bromide | Not specified | Not specified | Good to excellent (68-90%) | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Route A)
This protocol describes a practical and high-yielding one-pot procedure starting from commercially available materials.[5][6][7]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia (B1221849) solution
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.
-
Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2 hours.
-
After cooling, the mixture can be basified with ammonia water, and the product can be extracted and purified.[6]
-
The resulting solid can be collected by filtration, washed with water, and dried to yield the final product.
Protocol 2: Modified Hantzsch Synthesis (Illustrative Example)
This protocol is a general representation of a modified one-pot Hantzsch synthesis.
Materials:
-
α-Haloketone (e.g., ethyl 2-chloroacetoacetate)
-
Thiourea
-
Sodium carbonate
-
Ethanol
-
Ethyl acetate
Procedure:
-
Prepare a solution of ethyl acetate in ethanol.
-
Add thiourea and sodium carbonate to the solution.
-
Heat the mixture to a temperature between 40°C and 55°C.[8]
-
Add the ethyl 2-chloroacetoacetate dropwise while maintaining the temperature.[8]
-
After the addition is complete, continue to stir the reaction at the same temperature until completion (monitored by TLC).
-
Cool the reaction mixture and isolate the product by filtration. The product can be further purified by crystallization.
Mandatory Visualizations
Caption: Workflow of the one-pot Hantzsch synthesis.
Caption: Advantages of the one-pot synthesis approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Introduction
The Hantzsch thiazole (B1198619) synthesis is a classical and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). Ethyl 2-aminothiazole-5-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound via a modified Hantzsch one-pot procedure.
Reaction Principle
The synthesis of this compound is achieved through a one-pot reaction that combines bromination and cyclization steps. The process begins with the regioselective α-bromination of a β-keto ester, followed by in-situ condensation with thiourea to form the thiazole ring. This method simplifies the traditional two-step process, leading to improved efficiency and yield.[2][3]
Experimental Protocols
This section outlines two common and effective methods for the synthesis of this compound.
Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate (B1235776)
This protocol is adapted from a common one-pot procedure that is efficient and uses readily available starting materials.[2][3]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia (B1221849) solution
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in a 2:5 solution of THF (20.0 mL) and water (50.0 mL), cooled to below 0°C, slowly add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase.
-
Once the starting material is consumed, add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Add ammonia solution to basify the mixture.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis from Ethyl 3-ethoxyacrylate
This method provides an alternative route starting from ethyl 3-ethoxyacrylate.[4]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia solution
Procedure:
-
Prepare a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).
-
Cool the solution to -10 °C.
-
Slowly add N-bromosuccinimide (0.11 mol) to the cooled solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea (0.1 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
Upon completion, cool the solution to room temperature.
-
Add ammonia solution (20 mL).
-
Stir the resulting paste at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water and dry it under a vacuum to yield the final product.[4]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-ethoxyacrylate | [4] |
| Molar Amount of Starting Material | 100 mmol (14.4 g) | [4] |
| Reagents | ||
| N-bromosuccinimide (NBS) | 110 mmol (19.6 g) | [4] |
| Thiourea | 100 mmol (7.6 g) | [4] |
| Reaction Conditions | ||
| Solvent | Dioxane/Water (1:1) | [4] |
| Bromination Temperature | -10 °C | [4] |
| Cyclization Temperature | 80 °C | [4] |
| Reaction Time | ~2 hours | [4] |
| Product | This compound | |
| Yield | 70% (12.1 g) | [4] |
| Purity | >99% (as reported in a similar procedure) | [4] |
Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the key steps in the one-pot Hantzsch synthesis of this compound.
Caption: Experimental workflow for the one-pot Hantzsch synthesis.
Reaction Mechanism
The diagram below outlines the plausible mechanism for the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
- 1. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Protocol for N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate.
Application Note
Introduction
The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules, including the anti-cancer drug Dasatinib.[2] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The reaction involves the treatment of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.[3] The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.[4][5]
Chemical Reaction
Quantitative Data Summary
The following table summarizes the typical quantitative data for the N-Boc protection of this compound based on reported procedures.[3]
| Parameter | Value | Reference |
| Starting Material | This compound (5 g) | [3] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (6 g) | [3] |
| Base | Triethylamine (B128534) (3 mL) | [3] |
| Solvent | 1,4-Dioxane (B91453) (30 mL) | [3] |
| Reaction Time | 6 hours | [3] |
| Temperature | Room Temperature | [3] |
| Product Yield | 4.7 g (59.5%) | [3] |
Experimental Protocol
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)[4]
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.[2][3]
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5-2.0 eq) or a catalytic amount of DMAP, followed by the slow addition of di-tert-butyl dicarbonate (1.1-1.5 eq).[3][4] The reaction of DMAP with Boc₂O can be vigorous and produce gas, so slow addition is recommended.[4][5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).[3]
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3]
-
To the residue, add water and extract the product with ethyl acetate.[3]
-
Separate the organic layer and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.[3]
-
The product, ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, is typically obtained as a white solid and can be further purified by recrystallization or column chromatography if necessary.[3]
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Organic solvents are flammable; avoid open flames and sparks.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism for the N-Boc protection of an amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Application of Ethyl 2-aminothiazole-5-carboxylate in the synthesis of Dasatinib.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling proteins, including BCR-ABL and Src family kinases. The synthesis of Dasatinib is a multi-step process, for which various synthetic routes have been developed. A crucial building block in several of these synthetic pathways is Ethyl 2-aminothiazole-5-carboxylate, a versatile intermediate that forms the core of the 2-aminothiazole-5-carboxamide moiety of the final drug molecule.[2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of Dasatinib, summarizing quantitative data and providing detailed experimental methodologies.
Synthetic Pathways Overview
The general synthetic strategy for Dasatinib involves the construction of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is then coupled with a substituted pyrimidine (B1678525) and subsequently with a piperazine (B1678402) derivative to yield the final product. This compound serves as a common starting material for the synthesis of this key intermediate.
Two primary approaches for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from this compound have been reported:
-
Route A: Amidation of the thiazole (B1198619) carboxylate. This route involves the initial protection of the amino group of this compound, followed by hydrolysis of the ester to a carboxylic acid, and subsequent amidation with 2-chloro-6-methylaniline (B140736). The protecting group is then removed to yield the desired intermediate.[3][4]
-
Route B: Thiazole ring formation after amidation. In this alternative approach, a precursor to the thiazole ring is first amidated with 2-chloro-6-methylaniline, followed by the formation of the 2-aminothiazole (B372263) ring.[1][5]
The subsequent steps involve the coupling of the 2-aminothiazole-5-carboxamide intermediate with 4,6-dichloro-2-methylpyrimidine (B42779), followed by a final nucleophilic substitution with 1-(2-hydroxyethyl)piperazine to furnish Dasatinib.
Key Synthetic Steps and Protocols
Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Route A)
This route involves a four-step process starting from this compound.
Step 1: Amino Protection The amino group of this compound is protected, for example, with a benzyloxycarbonyl (CBZ) group, to prevent side reactions in subsequent steps.
Step 2: Ester Hydrolysis The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Step 3: Amidation The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the amide bond.
Step 4: Deprotection The protecting group is removed to yield the final intermediate.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| 1. Amino Protection | This compound | Benzyl (B1604629) chloroformate, Sodium bicarbonate, Dichloromethane (B109758) | 10-15 | 90 | [3] |
| 2. Ester Hydrolysis | CBZ-protected ethyl ester | Sodium hydroxide (B78521), 30% Ethanol (B145695) (aq) | < 30 | 93 | [3] |
| 3. Amidation | CBZ-protected carboxylic acid | Methanesulfonyl chloride, Pyridine (B92270), 2-chloro-6-methylaniline | 0-5 then 80 | 85 | [3] |
| 4. Deprotection | CBZ-protected amide | Aluminum trichloride (B1173362), Anisole (B1667542) | - | - | [3][4] |
Experimental Protocol (Route A):
Step 1: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid ethyl ester
-
Suspend 172g (1 mol) of this compound in 1000g of dichloromethane.
-
Add 168g (2 mol) of sodium bicarbonate and stir the mixture.
-
Cool the mixture to 10-15°C.
-
Over a period of 3 hours, add 255g (1.5 mol) of benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and continue stirring for 5 hours.
-
Remove the dichloromethane by vacuum distillation.
-
Add 2000g of purified water to the residue and stir for 30 minutes.
-
Filter the solid, wash with water, and then suspend the filter cake in 1000g of methanol (B129727).
-
Add 100g of glacial acetic acid and stir for 30 minutes at room temperature.
-
Cool to 0-5°C, stir for 1 hour, and filter to obtain the product.
-
Dry the solid at 50°C to yield approximately 275g (90%) of the product.[3]
Step 2: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid
-
Dissolve 100g of sodium hydroxide in 1500g of 30% aqueous ethanol, maintaining the temperature below 30°C.
-
Add 308g (1 mol) of the product from Step 1 to the solution.
-
Maintain the reaction at 30°C for 8 hours.
-
Cool the mixture to 0-5°C and adjust the pH to 3 by adding 2N hydrochloric acid dropwise, which will cause a solid to precipitate.
-
Stir at 0-5°C for 1 hour, then filter the solid.
-
Wash the filter cake with 1000g of purified water and dry at 80°C to obtain approximately 260g (93%) of the product.[3]
Step 3: Synthesis of 2-(benzyloxycarbonylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Dissolve 280g (1 mol) of the product from Step 2 in 1000g of pyridine and cool to 0-5°C.
-
Over 1 hour, add 125g (1.1 mol) of methanesulfonyl chloride dropwise.
-
Maintain the temperature for 5 hours after the addition.
-
Add 156g (1.1 mol) of 2-chloro-6-methylaniline and slowly raise the temperature to 80°C.
-
Keep the reaction at this temperature for 8 hours.
-
Remove the pyridine under reduced pressure.
-
Add 2000g of 50% aqueous methanol to the residue and stir at room temperature for 3 hours.
-
Filter the solid and dry at 80°C to yield approximately 350g (85%) of the product.[3]
Step 4: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The CBZ protecting group is removed using aluminum trichloride and anisole to yield the desired intermediate.[3][4]
Synthesis of Dasatinib from the Key Intermediate
Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The key intermediate is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base.
Step 6: Synthesis of Dasatinib The final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| 5. Pyrimidine Coupling | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium t-butoxide, Tetrahydrofuran (B95107) | 10-20 | 86.4 | [1] |
| 6. Piperazine Coupling | Product from Step 5, 1-(2-hydroxyethyl)piperazine | N,N-diisopropylethylamine, Di-tert-butyl sulfoxide | 80 ± 5 | - | [6] |
Experimental Protocol (Final Assembly):
Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a stirring solution of 5.00g (18.67 mmol) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 3.65g (22.4 mmol) of 4,6-dichloro-2-methylpyrimidine in 65 mL of tetrahydrofuran, slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) while maintaining the temperature at 10-20°C.
-
Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.
-
Slowly add 21.5 mL of 2N hydrochloric acid and stir for 1.75 hours at 0-5°C.
-
Collect the solid by vacuum filtration, wash with 15 mL of water, and dry to obtain 6.63g (86.4% yield) of the product.[1]
Step 6: Synthesis of Dasatinib
-
In a suitable reaction vessel, add 80 kg of di-tert-butyl sulfoxide, 8 kg of the product from Step 5, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine.
-
Heat the mixture to 80 ± 5°C and monitor the reaction until completion.
-
After the reaction is complete, cool the mixture and precipitate the crude product by adding water.
-
The crude Dasatinib can then be purified by recrystallization from ethanol and water.[6]
Dasatinib's Mechanism of Action: Signaling Pathway Inhibition
Dasatinib functions as a tyrosine kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation and survival. Its primary targets include the BCR-ABL fusion protein, Src family kinases (Src, Lck, Hck, Lyn), c-Kit, and PDGFR. By binding to the active conformation of these kinases, Dasatinib blocks downstream signaling pathways that are crucial for the growth and survival of cancer cells.
Conclusion
This compound is a key starting material in the synthesis of Dasatinib. The synthetic routes described herein provide a framework for the preparation of this important anti-cancer therapeutic. The choice of a particular synthetic route may depend on factors such as scale, cost, and available resources. The provided protocols, based on published literature, offer a detailed guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of anticancer agents derived from Ethyl 2-aminothiazole-5-carboxylate. Detailed protocols for key experiments are included to facilitate the discovery and development of novel therapeutic agents based on this scaffold.
Introduction
The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives that have shown significant potential as anticancer agents.[1][2][3] These compounds often exert their antiproliferative effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[4] This document outlines the synthetic strategies, presents key in vitro efficacy data, and provides detailed protocols for the evaluation of these promising compounds.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data provides a comparative view of the potency and selectivity of these compounds.
Table 1: Antiproliferative Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives
| Compound | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Reference |
| Dasatinib (Reference) | 11.08 | < 1 | < 1 | < 1 | [5][6] |
| Compound 6d¹ | 16.3 | Inactive | 20.2 | 21.6 | [5][6][7] |
¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Table 2: Cytotoxicity of Various 2-Aminothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 27¹ | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [4] |
| Compound 20² | H1299 (Lung Cancer) | 4.89 | [4] |
| Compound 20² | SHG-44 (Glioma) | 4.03 | [4] |
| Compound 5a³ | HCT 116 (Colorectal Cancer) | 0.72 | [8] |
| Compound 5b⁴ | HCT 116 (Colorectal Cancer) | 1.55 | [8] |
¹N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide ²A 2-aminothiazole with 4,5-butylidene and benzylic amine substitutions ³Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate ⁴Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their development.
Caption: CDK2/Cyclin E Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivatives
This protocol is a representative example for the synthesis of 2-aminothiazole-5-carboxamide derivatives, which have shown significant anticancer activity.[9]
Materials:
-
3-Ethoxyacryloyl chloride
-
Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Dioxane
-
Hydrochloric acid (1N)
-
Toluene
Procedure:
-
Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide:
-
To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline and pyridine in THF, slowly add 3-ethoxyacryloyl chloride.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Add 1N hydrochloric acid at 0-10°C.
-
Dilute with water and concentrate under vacuum to a thick slurry.
-
Dilute the slurry with toluene, stir, and then cool to 0°C.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
-
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
-
Subject the (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS-mediated thiazole (B1198619) formation in a mixture of dioxane and water.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to effect ring closure.
-
Cool the reaction mixture and isolate the product by filtration.
-
Protocol 2: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7, HCT 116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized thiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: CDK2/Cyclin A2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of the CDK2/cyclin A2 kinase complex. The ADP-Glo™ Kinase Assay is a common method.[10][11]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a synthetic peptide like PKTPKKAKKL)
-
ATP
-
Synthesized thiazole derivatives (inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Dilute the enzyme, substrate, ATP, and inhibitors in the Kinase Buffer.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
-
References
- 1. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 2. This compound | Manufacturer & Supplier [punagri.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. promega.jp [promega.jp]
- 11. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
Application Notes and Protocols: Ethyl 2-aminothiazole-5-carboxylate in Agrochemical Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 2-aminothiazole-5-carboxylate as a versatile building block in the synthesis of novel agrochemicals. The thiazole (B1198619) scaffold is a prominent feature in a variety of biologically active molecules, and its derivatives have shown significant potential as fungicides and herbicides.[1][2][3] This document details synthetic protocols for key agrochemical classes derived from this compound, presents their biological activity data, and outlines the methodologies for their evaluation.
Fungicidal Applications: Pyrazole-Thiazole Carboxamides
Pyrazole-thiazole carboxamides represent a significant class of fungicides that have been developed using this compound as a key intermediate. These compounds have demonstrated potent activity against a range of plant pathogenic fungi.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative pyrazole-thiazole carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the mycelial growth of the fungus.
| Compound ID | Target Fungus | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |
| PTC-1 | Rhizoctonia cerealis | 5.11 | Thifluzamide | 22.12 |
| PTC-2 | Rhizoctonia cerealis | 8.14 | Fluxapyroxad | 11.93 |
| PTC-3 | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 |
| PTC-4 | Rhizoctonia solani | - (90% inhibition at 10 mg/L) | Thifluzamide | - (80% inhibition at 10 mg/L) |
Data sourced from publications on pyrazole-thiazole carboxamide fungicides.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide Intermediate
This protocol describes a general method for the synthesis of the key 2-amino-N-aryl-thiazole-5-carboxamide intermediate from this compound.
Step 1: N-Boc Protection of this compound
-
Suspend this compound in a suitable solvent such as dichloromethane (B109758).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., triethylamine (B128534) or DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected product.
Step 2: Saponification of the Ester
-
Dissolve the N-Boc protected ethyl ester in a mixture of THF and water.
-
Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the N-Boc protected 2-aminothiazole-5-carboxylic acid.
Step 3: Amide Coupling
-
Dissolve the N-Boc protected carboxylic acid in an anhydrous solvent like DMF or dichloromethane.
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA).
-
Add the desired aniline (B41778) derivative.
-
Stir the reaction at room temperature until completion.
-
Extract the product and purify by column chromatography to yield the N-Boc protected 2-amino-N-aryl-thiazole-5-carboxamide.
Step 4: Deprotection
-
Dissolve the N-Boc protected amide in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Stir the reaction at room temperature until the Boc group is removed.
-
Neutralize the reaction mixture and extract the final 2-amino-N-aryl-thiazole-5-carboxamide product.
Protocol 2: Mycelial Growth Inhibition Assay (In Vitro)
This protocol outlines the procedure for determining the EC50 values of the synthesized compounds.
-
Prepare potato dextrose agar (B569324) (PDA) medium and sterilize.
-
Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of each agar plate.
-
Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28 °C).
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization
Caption: Synthetic pathway for pyrazole-thiazole carboxamide fungicides.
Caption: Workflow for the mycelial growth inhibition assay.
Herbicidal Applications: Thiazole Carboxamide Derivatives
This compound can also be elaborated into potent herbicides. Thiazole carboxamide derivatives have shown promising activity against various weed species.
Quantitative Data: Herbicidal Activity
The following table presents the herbicidal activity of a representative thiazole carboxamide derivative against common weeds, Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).
| Compound ID | Weed Species | Concentration (mg/L) | Inhibition (%) |
| TC-1 | Brassica napus | 100 | 85 |
| TC-1 | Echinochloa crusgalli | 100 | 78 |
Data represents the percentage of growth inhibition observed in greenhouse trials.
Experimental Protocols
Protocol 3: Synthesis of Thiazole Carboxamide Herbicides
The synthesis of herbicidal thiazole carboxamides often involves the reaction of a 2-aminothiazole (B372263) derivative with a suitable carboxylic acid chloride or an activated carboxylic acid. The core 2-aminothiazole-5-carboxamide intermediate can be synthesized as described in Protocol 1 . The final step involves the acylation of the 2-amino group.
-
Dissolve the 2-amino-N-aryl-thiazole-5-carboxamide intermediate in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).
-
Add the desired acyl chloride or anhydride.
-
Stir the reaction mixture, optionally with gentle heating, until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Protocol 4: Herbicidal Activity Assay (In Vivo)
This protocol describes a method for evaluating the post-emergence herbicidal activity of the synthesized compounds.
-
Grow the target weed species (Brassica napus and Echinochloa crusgalli) in pots containing a suitable soil mixture in a greenhouse.
-
When the plants have reached the 2-3 leaf stage, prepare a solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Spray the plants uniformly with the test solution at a specific application rate (e.g., 100 mg/L).
-
Include a control group of plants sprayed only with the solvent and surfactant.
-
Maintain the plants in the greenhouse under controlled conditions (temperature, light, and humidity).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control group.
-
Calculate the percentage of growth inhibition by comparing the fresh or dry weight of the treated plants with the control plants.
Visualization
Caption: Final step in the synthesis of thiazole carboxamide herbicides.
Caption: Workflow for the in vivo herbicidal activity assay.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. The protocols and data presented in these application notes provide a foundation for the development of novel fungicides and herbicides based on the thiazole scaffold. Further optimization of these synthetic routes and biological assays will be crucial for the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminothiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole (B372263) scaffold is a privileged structure found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Derivatization of the exocyclic amino group at the C2 position is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][4]
These application notes provide detailed protocols for the common derivatization reactions of the amino group of this compound, including acylation, sulfonylation, and Schiff base formation.
Data Presentation: A Comparative Summary of Derivatization Reactions
The following table summarizes quantitative data for various derivatization strategies of the 2-amino group on the thiazole (B1198619) ring, offering a comparative overview of reaction yields under different conditions. While some examples utilize the general 2-aminothiazole scaffold, the principles are directly applicable to this compound.
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Solid product obtained | [2] |
| Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine (B92270) | Not specified | High | [2] | |
| 3-(trifluoromethyl)benzoyl chloride | DCM, THF | 50°C, 30 min | 60-77 | [2] | |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole | Water | 80-85°C, 6h | 80 | [2][5] |
| 4-Methylbenzenesulfonyl chloride, 2-aminothiazole | Water | 80-85°C, 4h | 69 | [2] | |
| 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole | Water | 80-85°C, 4h | 72 | [2] | |
| Schiff Base | Benzaldehyde, 2-aminothiazole | Ethanol (B145695) | Room temp, 30 min | - | [2] |
| Substituted Aldehydes/Ketones, Ethyl 2-aminothiazole-4-carboxylate | - | - | - | [6] |
Experimental Protocols
Herein, we provide detailed methodologies for key derivatization reactions of the amino group of this compound.
Protocol 1: Acylation of this compound
This protocol describes the synthesis of an N-acylated derivative of this compound. Acylation is a fundamental reaction for introducing a variety of substituents, which can significantly impact the biological activity of the parent compound.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dry Pyridine or Triethylamine (B128534) (as a base)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry DCM or THF.
-
Add a suitable base, such as dry pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of an N-sulfonylated derivative. Sulfonamides are a key functional group in many pharmaceuticals due to their ability to mimic the carboxylate group and participate in hydrogen bonding.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Sodium acetate (B1210297)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve sodium acetate (1.5 equivalents) in water.
-
Add this compound (1 equivalent) and the desired sulfonyl chloride (1.1 equivalents) to the solution.[5]
-
Heat the reaction mixture to 80-85 °C and stir continuously for 4-6 hours.[2][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. A solid product should precipitate.
-
Filter the solid product and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture).
-
Alternatively, if the product is not a solid, extract the aqueous mixture with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Protocol 3: Schiff Base Formation with this compound
This protocol describes the synthesis of a Schiff base (imine) derivative. Schiff bases are important intermediates in organic synthesis and have shown a broad spectrum of biological activities.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[6]
-
Add a solution of the desired aldehyde or ketone (1 equivalent) in ethanol to the flask.[2]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 30 minutes to several hours. The reaction can also be heated to reflux to increase the rate.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.
Visualizations
General Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Chemical Transformations
Caption: Key derivatization reactions of the amino group. (Note: Image placeholders would be replaced with actual chemical structures).
Applications in Drug Development
Derivatives of this compound are actively investigated for various therapeutic applications. The introduced substituents can interact with biological targets such as enzymes and receptors, leading to potent pharmacological effects.[1] For instance, the core of the anticancer drug Dasatinib contains a 2-aminothiazole moiety, highlighting the importance of this scaffold in kinase inhibition.[2][7] The derivatization of the amino group allows for the fine-tuning of activity and selectivity against such targets. Furthermore, these derivatives have shown promise as antimicrobial agents, with modifications to the amino group influencing their spectrum of activity against various bacterial and fungal strains.[1][3]
Signaling Pathway Context
Caption: Inhibition of a signaling pathway by a 2-aminothiazole derivative.
References
- 1. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 2-aminothiazole-5-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Degraded Starting Materials: The α-haloketone or thiourea (B124793) may have degraded due to improper storage. 2. Incorrect Reaction pH: The reaction medium may be too acidic or too basic, hindering the cyclization reaction.[1] 3. Insufficient Temperature or Reaction Time: The reaction may not have reached completion. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials using analytical techniques like NMR.[1] 2. Optimize pH: For the Hantzsch synthesis, a neutral to slightly basic pH is generally preferred to prevent the formation of undesired side products.[1] The use of a non-nucleophilic base like triethylamine (B128534) can be beneficial. 3. Adjust Reaction Conditions: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature.[1] |
| Low Yield | 1. Side Product Formation: A common side product, especially under acidic conditions, is the regioisomeric 2-imino-2,3-dihydrothiazole.[1] 2. Product Loss During Work-up: The product may have partial solubility in the aqueous phase, leading to loss during extraction.[1] 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Control Reaction pH: Maintain a neutral or slightly basic pH throughout the reaction to minimize the formation of the imino regioisomer.[1] 2. Improve Work-up Procedure: To reduce the product's solubility in the aqueous layer, saturate it with sodium chloride before extraction. Perform multiple extractions with a suitable organic solvent.[1] 3. Drive Reaction to Completion: Use a slight excess of one reactant (often thiourea) and monitor for the complete consumption of the limiting reagent by TLC.[1] |
| Presence of Impurities in Final Product | 1. Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.[1] 2. Formation of Side Products: As mentioned, regioisomers or other byproducts can form. 3. Ineffective Purification: The chosen purification method may not be adequate to remove all impurities. | 1. Optimize Reaction and Monitor: Ensure the reaction goes to completion by monitoring with TLC.[1] 2. Control Reaction Conditions: Maintain optimal pH and temperature to minimize side product formation. 3. Effective Purification: Recrystallization is a highly effective method for purifying this compound.[1][2] Experiment with different solvent systems to find the most effective one. Column chromatography on silica (B1680970) gel can also be employed for more challenging separations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Hantzsch thiazole (B1198619) synthesis.[2] A common variation involves the reaction of an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate or an α-bromo intermediate derived from ethyl 3-ethoxyacrylate, with thiourea.[3][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase, such as petroleum ether-ethyl acetate (B1210297) (2:1), can be used for this purpose.[5]
Q3: What is the significance of controlling the pH during the synthesis?
A3: Controlling the pH is critical to prevent the formation of the regioisomeric side product, 2-imino-2,3-dihydrothiazole.[1] This side product is more likely to form under acidic conditions.[1] Maintaining a neutral to slightly basic medium favors the formation of the desired this compound.[1]
Q4: I see an unexpected spot on my TLC plate. What could it be?
A4: An unexpected spot could be the 2-imino-2,3-dihydrothiazole regioisomer, which is a common byproduct in Hantzsch synthesis, particularly if the reaction conditions become acidic.[1] This can be confirmed through careful analysis of NMR and mass spectrometry data of the isolated impurity.[1]
Q5: What are the recommended methods for purifying the final product?
A5: Recrystallization is a common and often highly effective method for purifying this compound.[1][2] Suitable solvents for recrystallization include ethyl acetate and mixtures containing THF, hexane, methanol, and water.[2][5] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a viable alternative.[1]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from different published synthetic methods for this compound, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis via Bromination of Ethyl 3-ethoxyacrylate
| Parameter | Method 1 |
| Starting Material | Ethyl 3-ethoxyacrylate |
| Reagents | N-bromosuccinimide (NBS), Thiourea |
| Solvent | Dioxane/Water (1:1)[1][6] |
| Temperature | -10°C (bromination), 80°C (cyclization)[1][6] |
| Reaction Time | 1 hour (bromination), 1 hour (cyclization)[1][6] |
| Yield | 70%[6] |
Table 2: One-pot Synthesis using Nano-copper Catalyst
| Parameter | Method 2 |
| Starting Material | Ethyl 3-ethoxyacrylate |
| Reagents | Urea (B33335), Potassium sulfide (B99878), Nano-copper powder[6] |
| Solvent | Tetrahydrofuran (THF)/Water (6:1)[6] |
| Temperature | 55°C[6] |
| Reaction Time | 1.5 hours[6] |
| Yield | 95.7%[6] |
Table 3: Synthesis from Ethyl 2-chloroacetoacetate
| Parameter | Method 3 |
| Starting Material | Ethyl 2-chloroacetoacetate |
| Reagents | Thiourea, Sodium carbonate[4] |
| Solvent | Ethanol (B145695)/Ethyl acetate[4][7] |
| Temperature | 40-55°C (addition), 60-70°C (heating)[4][7] |
| Reaction Time | 5-5.5 hours[7] |
| Yield | >98%[7] |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes.
Protocol 1: Synthesis via Bromination of Ethyl 3-ethoxyacrylate [6]
-
Dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a mixture of water and dioxane (1:1, 100 mL).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to the cooled solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea (7.6 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the solution to room temperature.
-
Add ammonia (B1221849) (20 mL) to the cooled solution, which will result in the formation of a paste.
-
Stir the resulting paste at room temperature for 10 minutes.
-
Filter the solid product.
-
Wash the filter cake with water and dry it under a vacuum to obtain this compound.
Protocol 2: One-pot Synthesis using a Nano-copper Catalyst [6]
-
Under a nitrogen atmosphere, combine Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), potassium sulfide (33.1 g, 300 mmol), and nano-copper powder (1.4 g) in a reaction vessel.
-
Add a solvent mixture of THF and water (6:1 by volume, 100 ml).
-
Heat the reaction mixture to 55 °C and maintain for 1.5 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the product with dichloromethane.
-
Concentrate the combined organic phases.
-
Wash the crude product.
-
Recrystallize the product from ethanol to yield pure this compound.
Visualizations
The following diagrams illustrate the workflows for the described synthetic protocols and troubleshooting logic.
Caption: Workflow for the synthesis via bromination-cyclization.
Caption: Workflow for the nano-copper catalyzed one-pot synthesis.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ethyl 2-aminothiazole-5-carboxylate Reactions
Welcome to the technical support center for the synthesis of Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are common causes and troubleshooting steps:
-
Side Reactions: The Hantzsch thiazole (B1198619) synthesis can be prone to side reactions. Under acidic conditions, for instance, the formation of 2-imino-2,3-dihydrothiazoles can occur, which are regioisomers of the desired product.[1][2]
-
Solution: Maintain a neutral to slightly basic pH to favor the formation of the 2-aminothiazole.[1] The use of a non-nucleophilic base like triethylamine (B128534) can be beneficial.[1]
-
-
Reagent Purity: The purity of your starting materials, particularly the α-haloketone and thiourea (B124793), is crucial. Impurities can lead to unwanted side reactions and a lower yield.[3]
-
Solution: Use high-purity reagents. If necessary, consider recrystallizing or distilling the starting materials before use.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Loss During Workup: The desired product might be lost during the extraction and purification steps. This compound has some solubility in the aqueous phase.[1]
-
Solution: To minimize solubility in the aqueous layer during extraction, saturate it with sodium chloride (NaCl). Additionally, perform multiple extractions with a suitable organic solvent to maximize the recovery of your product.[1]
-
Q2: My final product contains significant impurities. How can I improve its purity?
A2: The presence of impurities is a common issue. Here’s how to address it:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities.[1]
-
Solution: As mentioned previously, monitor the reaction with TLC until the starting material is fully consumed.[1] Adjusting reaction time or temperature may be necessary.
-
-
Byproduct Formation: Besides regioisomers, other byproducts can form. For example, using an excess of thiourea relative to the α-halocarbonyl precursor can lead to disulfide byproducts.[4]
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the α-halocarbonyl compound may be preferable in some cases. For purification, column chromatography can be effective.[3] Recrystallization from a suitable solvent, such as ethanol (B145695), is also a common and effective purification method.[4][5]
-
-
Catalyst Residue: If a heterogeneous catalyst is used, it may not be fully removed during filtration.
-
Solution: Ensure thorough filtration. Some protocols suggest dissolving the product in a solvent like acetone (B3395972) after the initial filtration to remove any remaining catalyst before evaporating the solvent.[3]
-
Q3: The reaction is proceeding very slowly or not at all. What could be the issue?
A3: A stalled or slow reaction can be frustrating. Consider the following:
-
Inactive Catalyst: If you are using a catalyst, it may have lost its activity.[3]
-
Solution: Use a fresh batch of catalyst or regenerate the catalyst if possible. For instance, silica-supported tungstosilisic acid can often be recovered and reused.[3]
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Alternative Energy Sources: Conventional heating might not be efficient enough.
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction. It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of a thioamide on the α-carbon of an α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is dehydration, which leads to the formation of the aromatic thiazole ring.[3]
Q2: What are some effective catalysts for synthesizing this compound?
A2: Several catalysts have been shown to be effective in improving reaction rates and yields.
-
Nano-copper powder: This heterogeneous catalyst has demonstrated high efficiency in a one-pot synthesis, leading to excellent yields (around 95.7%) under relatively mild conditions (55°C).[4][5] It enhances reaction kinetics and helps to suppress the formation of side products.[4]
-
Silica-supported tungstosilisic acid (SiW.SiO₂): This is another reusable catalyst that has been reported to give high yields (79-90%).[3]
-
Iodine: In some variations of the Hantzsch synthesis, iodine can be used as an oxidant in a one-pot reaction involving thiourea and methylcarbonyls.[3]
Q3: Are there greener or more environmentally friendly approaches to this synthesis?
A3: Yes, there has been a focus on developing more sustainable methods. These include:
-
Green Solvents: Using water, polyethylene (B3416737) glycol (PEG), or even solvent-free conditions can make the synthesis more environmentally friendly.[3]
-
Reusable Catalysts: The use of recyclable catalysts like silica-supported tungstosilisic acid contributes to a greener process.[3]
-
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, which often leads to energy savings.[3][7]
Q4: How does pH affect the outcome of the reaction?
A4: The pH of the reaction medium is a critical parameter. A neutral to slightly basic medium is generally preferred to avoid the formation of the 2-imino-2,3-dihydrothiazole regioisomer, which can become a significant byproduct under acidic conditions.[1][2]
Catalyst Performance Data
The choice of catalyst can significantly impact the yield and reaction conditions. The table below summarizes the performance of different catalysts reported in the literature for similar thiazole syntheses.
| Catalyst | Starting Materials | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Nano-copper powder (10% w/w) | Ethyl 3-ethoxyacrylate, Urea (B33335), Potassium sulfide (B99878) | THF/Water (6:1) | 55 | 1.5 | 95.7 | [4][5] |
| Silica-supported tungstosilisic acid (15 mol%) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea | Ethanol/Water (1:1) | 65 (Reflux) | 2 - 3.5 | 79-90 | [3] |
| None (NBS mediated) | Ethyl 3-ethoxyacrylate, Thiourea | Water/Dioxane (1:1) | 80 | 1 | 70 | [5][6] |
Key Experimental Protocols
Below are detailed protocols for the synthesis of this compound based on reported methods.
Protocol 1: Nano-Copper Catalyzed One-Pot Synthesis [4][5]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), and potassium sulfide (33.1 g, 300 mmol).
-
Solvent and Catalyst Addition: Add 100 mL of a 6:1 (by volume) mixture of tetrahydrofuran (B95107) (THF) and water. Then, add nano-copper powder (1.4 g, 10% w/w relative to ethyl 3-ethoxyacrylate).
-
Reaction: Heat the mixture to 55°C and stir for 1.5 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: Concentrate the combined organic phases. The crude product can be further purified by recrystallization from ethanol to yield pale brown crystals.
Protocol 2: N-Bromosuccinimide (NBS) Mediated Synthesis [5][6]
-
Bromination: In a flask, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL). Cool the solution to -10°C.
-
NBS Addition: Slowly add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) to the cooled solution.
-
Stirring: Stir the reaction mixture at room temperature for 1 hour.
-
Thiazole Ring Formation: Add thiourea (7.6 g, 0.1 mol) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 1 hour.
-
Workup and Isolation: After cooling the solution to room temperature, quench the reaction by adding ammonia (B1221849) (20 mL). A paste will form.
-
Filtration and Drying: Stir the resulting paste at room temperature for 10 minutes, then filter the solid product. Wash the filter cake with water and dry it under a vacuum.
The following diagram illustrates the general workflow for the NBS-mediated synthesis.
Caption: A workflow diagram for the NBS-mediated synthesis protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
How to avoid byproduct formation in Ethyl 2-aminothiazole-5-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 2-aminothiazole-5-carboxylate. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the synthesis of this compound, focusing on the widely used Hantzsch thiazole (B1198619) synthesis and its modifications.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of byproducts. 3. Suboptimal reaction temperature. 4. Product loss during workup. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Implement strategies to minimize byproduct formation as detailed below. 3. Optimize the reaction temperature; for the reaction of an α-halocarbonyl with thiourea (B124793), heating to around 80°C is common.[1] 4. If the product has some water solubility, saturate the aqueous layer with NaCl during extraction to reduce losses. |
| Presence of a Major Impurity | 1. Regioisomer Formation: Formation of the undesired 2-imino-2,3-dihydrothiazole regioisomer. This is a common byproduct, especially under acidic conditions. 2. Unreacted Starting Materials: The reaction has not gone to completion. | 1. pH Control: Maintain a neutral to slightly basic pH throughout the reaction. The use of a non-nucleophilic base like sodium carbonate can be beneficial.[2] Acidic conditions are known to favor the formation of the 2-imino-2,3-dihydrothiazole isomer. 2. Stoichiometry and Monitoring: Ensure the use of appropriate stoichiometry (a slight excess of thiourea is often recommended) and monitor the reaction for the disappearance of the limiting reagent. |
| Formation of Disulfide Byproducts | Oxidation of thiourea or thiol intermediates. | Stoichiometric Control: Increasing the molar equivalent of thiourea to 2.5-3.0 relative to the α-halocarbonyl starting material can effectively minimize the formation of disulfide byproducts.[2] |
| Thermal Degradation of Product | Prolonged heating at high temperatures can lead to the degradation of the desired product. | Microwave-Assisted Synthesis: Consider using microwave irradiation (e.g., 300 W, 100°C) to significantly reduce reaction times from hours to minutes, thereby minimizing thermal degradation and potentially increasing yields. |
| Difficulty in Product Purification | The product may be difficult to crystallize or may co-crystallize with impurities. | Recrystallization: Use a suitable solvent system for recrystallization. Ethanol or a mixture of THF and hexane (B92381) are often effective.[3] If the solution is colored, treatment with activated charcoal before cooling can help remove colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most common method is a variation of the Hantzsch thiazole synthesis. Typical starting materials include:
-
An α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate or an α-bromo intermediate generated in situ from ethyl 3-ethoxyacrylate and N-bromosuccinimide (NBS).[2][5]
Q2: How can I identify the common byproducts in my reaction mixture?
The primary byproducts can be identified using standard analytical techniques:
-
2-imino-2,3-dihydrothiazole regioisomer: This can be distinguished from the desired 2-aminothiazole (B372263) product by careful analysis of 1H NMR spectra, as the chemical shifts of the thiazole ring protons will differ.
-
Disulfide byproducts: These can be detected by mass spectrometry, which will show a molecular ion corresponding to the dimerized species.
Q3: What is the optimal pH for the reaction to avoid the 2-imino-2,3-dihydrothiazole byproduct?
A neutral to slightly basic pH is generally recommended. Acidic conditions promote the formation of the undesired regioisomer. The use of a mild base like sodium carbonate can help maintain the appropriate pH.[2]
Q4: Can I use a one-pot procedure for this synthesis?
Yes, one-pot procedures are efficient for this synthesis. For example, the α-bromination of ethyl 3-ethoxyacrylate using NBS can be performed, followed by the direct addition of thiourea to the reaction mixture to induce cyclization without isolating the bromo-intermediate.[5] A nano-copper catalyzed one-pot synthesis from ethyl 3-ethoxyacrylate, urea, and potassium sulfide (B99878) has also been reported to give high yields.[1][2]
Q5: What are the recommended purification methods for this compound?
The most common purification method is recrystallization.[4] Effective solvent systems include:
For persistent impurities, column chromatography on silica (B1680970) gel may be employed.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 3-ethoxyacrylate, Thiourea, NBS | - | Dioxane/Water (1:1) | 80 | 1 | 70 | Not Specified | [1] |
| Ethyl 3-ethoxyacrylate, Urea, Potassium Sulfide | Nano-copper powder | THF/Water (6:1) | 55 | 1.5 | 95.7 | 99.34 | [1][2] |
| Ethyl acetoacetate, Thiourea, NBS | - | Water/THF | 80 | 2 | 72 | Not Specified | [6] |
| Ethyl 2-chloroacetoacetate, Thiourea | Sodium Carbonate | Ethanol/Ethyl Acetate | 40-55 | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Ethyl 3-ethoxyacrylate
This protocol is adapted from a high-yield, one-pot procedure.
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia (B1221849) solution
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ammonia solution to the mixture until a paste is formed.
-
Stir the resulting paste at room temperature for 10 minutes.
-
Filter the solid product, wash it with water, and dry it under a vacuum to obtain this compound.[1]
Visualizations
Caption: Synthetic pathway for this compound and the formation of major byproducts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Purifying Ethyl 2-aminothiazole-5-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-aminothiazole-5-carboxylate. The following sections offer detailed protocols and solutions to common challenges encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. This compound is generally soluble in polar solvents.[1] Based on documented procedures and general principles, the following solvents and solvent systems are recommended:
-
Single Solvents: Ethanol (B145695) and ethyl acetate (B1210297) are commonly used.[2][3]
-
Mixed Solvents: For instances where the compound is too soluble in a particular solvent at room temperature, a mixed-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble, and a "poor"solvent in which it is much less soluble. A common example is an ethanol/water mixture.[4]
-
Other Potential Solvents: A broader range of solvents that can be tested includes C1-C6 alcohols (like methanol), C4-C8 esters, C4-C8 ethers (like THF), C5-C8 alkanes (like hexane), and C6-C9 alkylaromatics.[5]
The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.[4]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.[4] To resolve this:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further slow this process. Once at room temperature, you can then proceed to cool it in an ice bath.[4]
-
Re-evaluate Your Solvent: Consider choosing a solvent with a lower boiling point.[4]
-
Use a Mixed-Solvent System: If using a single solvent, try dissolving the compound in a minimal amount of a "good" hot solvent and then adding a "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4]
Q3: No crystals are forming even after the solution has cooled. What is the problem?
A3: The most common reason for crystallization failure is using too much solvent, which keeps the compound dissolved even at low temperatures.[4] Here are some troubleshooting steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe crystal formation or cloudiness, add a very small amount of solvent back until the solution is clear at boiling point, then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.
-
Q4: The recrystallized product is still impure. What are the next steps?
A4: If impurities are still present after one round of recrystallization, consider the following:
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Use of Activated Charcoal: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.[4]
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | ~172.21 g/mol | [1] |
| Melting Point | 152-155 °C | [6] |
| 159-163 °C | ||
| 157.0-166.0 °C | [7] | |
| Appearance | Pale brown solid | [6] |
| Crystals or powder | [7] | |
| Solubility | Soluble in polar solvents like ethanol and water. | [1] |
| Insoluble in water. | [8] | |
| Storage Temperature | 2-8°C | [8] |
Table 2: Reported Recrystallization Yields and Purity
| Recrystallization Solvent | Yield | Purity | Source(s) |
| Ethanol | 95.7% | 99.34% | [2] |
| Not specified | 70% | Not specified | [8] |
| Ethyl Acetate (for a related compound) | 72.0% | Not specified | [3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling, for example, using a hot plate. Continue adding small portions of hot ethanol until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization during this step.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethanol/Water)
-
Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.[4]
-
Addition of "Poor" Solvent: While stirring, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[4]
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.[4]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound CAS#: 32955-21-8 [m.chemicalbook.com]
Validation & Comparative
Purity Analysis of Ethyl 2-aminothiazole-5-carboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-aminothiazole-5-carboxylate is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) stands as the premier method for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities that may arise during synthesis or degradation. This guide will delve into a proposed HPLC method and compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
A robust Reversed-Phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This technique offers excellent precision and accuracy for quantification.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar impurities.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is suggested. The gradient can be optimized to achieve the best separation of all potential impurities. A typical gradient might be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, likely around its λmax for maximum sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
Potential Impurities
During the synthesis of this compound, several impurities could be present, including unreacted starting materials (e.g., ethyl 3-ethoxyacrylate, thiourea), reaction by-products from incomplete cyclization, and side-reaction products.[1] The proposed HPLC method is designed to separate these and other potential degradation products.
Comparison of Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods. The following table compares HPLC with other relevant analytical techniques for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution for separating structurally similar impurities.[1] Excellent quantitative accuracy and precision. Amenable to automation. | May not identify unknown impurities without reference standards. | Routine purity testing, quantification of known impurities, and stability studies. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[2][3][4][5] | Provides structural information about impurities. A primary ratio method that does not require a reference standard of the analyte itself.[6] Non-destructive.[6] | Lower sensitivity compared to HPLC. Can be complex to interpret if signals overlap.[6] Higher instrumentation cost. | Absolute purity determination of the main component and structural elucidation of impurities. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material by a mobile phase moving through capillary action. | Simple, rapid, and cost-effective for qualitative analysis.[7] Can be used to quickly screen for the presence of impurities. | Lower resolution and sensitivity compared to HPLC. Primarily qualitative or semi-quantitative. | Rapid screening of reaction progress and preliminary purity checks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High sensitivity and specificity for volatile impurities. Provides structural information from fragmentation patterns.[8][9] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. Derivatization can add complexity to the analysis. | Analysis of volatile organic impurities, such as residual solvents from the synthesis process. |
Detailed Methodologies for Alternative Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, and the weights of the sample and the internal standard.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined experimentally to achieve good separation (an Rf value of 0.25-0.35 for the main spot is often targeted for good resolution).[7]
-
Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm). For certain thiazole (B1198619) derivatives, specific spray reagents can be used for visualization.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: A GC-MS system.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Sample Preparation: A headspace analysis is typically used for residual solvents. The solid sample is placed in a vial, heated, and the vapor is injected into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all volatile components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for common organic solvents (e.g., m/z 35-300).
-
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity analysis of this compound is most robustly performed using RP-HPLC due to its high resolution, sensitivity, and quantitative accuracy. However, for a comprehensive understanding of the impurity profile, orthogonal techniques are invaluable. Quantitative NMR provides absolute purity and structural information, TLC offers a rapid screening tool, and GC-MS is essential for detecting volatile impurities. The choice of method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epfl.ch [epfl.ch]
Comparing different synthetic routes to Ethyl 2-aminothiazole-5-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-aminothiazole-5-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably as a key building block for the anticancer drug Dasatinib. The efficient and scalable synthesis of this heterocyclic compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through variations of the Hantzsch thiazole (B1198619) synthesis. The three routes compared here differ in their starting materials and reaction conditions, leading to variations in yield, reaction time, and overall efficiency.
| Parameter | Route 1: From Ethyl 3-ethoxyacrylate | Route 2: From Ethyl α-haloacetoacetate | Route 3: One-Pot from Ethyl acetoacetate (B1235776) |
| Starting Materials | Ethyl 3-ethoxyacrylate, N-Bromosuccinimide (NBS), Thiourea (B124793) | Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate, Thiourea | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea |
| Key Steps | 1. Bromination2. Cyclization | 1. Cyclization | 1. Bromination2. In-situ Cyclization |
| Reported Yield | 70% (Standard)[1]; 95.7% (Catalyzed)[1] | >98% (chloro-derivative)[2]; 99-100% (bromo-derivative)[3] | 72%[4][5] |
| Reaction Time | 2.5 hours[1][6] | 5-5.5 hours (chloro-derivative)[2]; 1 hour (bromo-derivative)[3] | 4 hours[4] |
| Reaction Temperature | -10°C to 80°C[1][6] | 40°C to 70°C (chloro-derivative)[2]; 70°C (bromo-derivative)[3] | 0°C to 80°C[4] |
| Solvents | Dioxane/Water[1][6] | Ethanol[2][3] | Water/Tetrahydrofuran[4] |
| Advantages | High yield achievable with catalysis. | High to excellent yields, readily available starting materials. | "One-pot" procedure simplifies the process. |
| Disadvantages | Two distinct reaction stages, use of dioxane. | Longer reaction time for the chloro-derivative. | Moderate yield compared to other routes. |
Experimental Protocols
Route 1: Synthesis from Ethyl 3-ethoxyacrylate
This two-step procedure involves the bromination of ethyl 3-ethoxyacrylate followed by cyclization with thiourea.
Step 1: Bromination of Ethyl 3-ethoxyacrylate To a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL) at -10°C, N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added.[1] The reaction mixture is then stirred at room temperature for 1 hour.[1]
Step 2: Cyclization with Thiourea Thiourea (7.6 g, 0.1 mol) is added to the reaction mixture, which is then heated to 80°C and maintained at this temperature for 1 hour.[1] Upon completion, the solution is cooled to room temperature, and ammonia (B1221849) (20 mL) is added.[1] The resulting paste is stirred for 10 minutes and then filtered. The filter cake is washed with water and dried under vacuum to yield this compound.[1]
A catalyzed variation of this route, employing urea, potassium sulfide, and a nano-copper powder catalyst in a tetrahydrofuran (B95107)/water solvent system at 55°C for 1.5 hours, has been reported to achieve a yield of 95.7%.[1]
Route 2: Hantzsch-type Synthesis from Ethyl α-haloacetoacetate
This classical approach involves the direct condensation of an ethyl α-haloacetoacetate with thiourea.
Using Ethyl 2-chloroacetoacetate: An ethyl acetate (B1210297) solution (10-35% mass fraction in ethanol) is prepared, and thiourea and a catalytic amount of sodium carbonate are added.[2] The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise.[2] After the addition is complete, the temperature is raised to 60-70°C for 5-5.5 hours.[2] The solvent is mostly removed by distillation, the mixture is cooled and filtered. The filtrate is added to water, and the pH is adjusted to 9-10 with caustic soda.[2] The resulting precipitate is filtered and dried to give the product with a reported yield of over 98%.[2]
Using Ethyl bromopyruvate: A mixture of ethyl bromopyruvate (1 mmol) and thiourea (1.2 mmol) in ethanol (B145695) (2 mL) is stirred at 70°C for 1 hour.[3] After the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to afford Ethyl 2-aminothiazole-4-carboxylate (an isomer of the target compound, please note the regiochemistry may differ based on the starting materials) in nearly quantitative yield.[3]
Route 3: One-Pot Synthesis from Ethyl acetoacetate
This streamlined method combines the bromination and cyclization steps in a single reaction vessel.
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and tetrahydrofuran (20.0 mL) at a temperature below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added.[4] The reaction mixture is stirred at room temperature for 2 hours.[4] Following this, thiourea (3.80 g, 0.05 mol) is added, and the mixture is heated to 80°C for 2 hours.[4] After cooling, the mixture is filtered, and aqueous ammonia is added to the filtrate to precipitate the product. The precipitate is then filtered, washed, and dried to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate (a methylated analog of the target compound) with a reported yield of 72%.[4][5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including scale, desired purity, and cost-effectiveness. The Hantzsch-type synthesis from ethyl α-haloacetoacetates (Route 2) offers very high yields and utilizes readily available starting materials. The route starting from ethyl 3-ethoxyacrylate (Route 1) can also provide excellent yields, particularly with the use of a catalyst, but involves a two-step process. The one-pot synthesis from ethyl acetoacetate (Route 3) presents a simplified procedure, although with a comparatively moderate yield. Researchers and process chemists should consider these factors when selecting a method for the preparation of this important pharmaceutical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Thiazoles | Ambeed.com [ambeed.com]
A Comparative Analysis of the Biological Activity of Ethyl 2-aminothiazole-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-aminothiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its inherent thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological properties.[2][3] This guide provides a comparative overview of the biological activity of this compound and its structurally related analogs, with a focus on their anticancer and antimicrobial potential. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.
Anticancer Activity: A Comparative Overview
Derivatives of this compound have demonstrated significant potential as anticancer agents.[3][4] The structural modifications of the parent compound have led to analogs with enhanced potency and selectivity against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected analogs of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog (6d) | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [5] |
| MCF-7 (Breast) | 20.2 | [5] | ||
| HT-29 (Colon) | 21.6 | [5] | ||
| Thiazole-5-carboxamide Derivative (4c) | 2-(4-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [6] | ||
| Triazole-Thiazole Hybrid (3) | Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | MCF-7 (Breast) | 20.6 ± 0.3 | [7] |
| Thiourea Derivative (88) | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [8] |
Antimicrobial Activity: A Comparative Overview
The 2-aminothiazole (B372263) core is a well-established pharmacophore in the development of antimicrobial agents.[9] Analogs of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected analogs, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-Pyrazoline Hybrid | N/A (Structure described in reference) | Staphylococcus aureus | 250 | [10] |
| Pseudomonas aeruginosa | 375 | [10] | ||
| Escherichia coli | 375 | [10] | ||
| Oxazole Isostere (6b) | N/A (Structure described in reference) | Mycobacterium tuberculosis H37Ra | 3.13 | [11] |
| Thiazole Derivative (44c) | N/A (Structure described in reference) | Gram-positive & Gram-negative bacteria | Higher activity than analogs 44a-b | [12] |
| Thiazole-Schiff Base (2a) | Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | Staphylococcus epidermidis | 250 | [10] |
| Thiazole-Schiff Base (2b) | N/A (Structure described in reference) | Pseudomonas aeruginosa | 375 | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[13]
-
Compound Treatment: The test compounds are serially diluted in the growth medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours.[13]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[13]
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control.[13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Visualizing Key Concepts
General Workflow for Anticancer Drug Discovery
The following diagram illustrates a typical workflow for identifying and characterizing potential anticancer agents.
Caption: A simplified workflow for anticancer drug discovery.
Signaling Pathway Inhibition by Thiazole Derivatives
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Biological Activity of Ethyl 2-aminothiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, with derivatives of Ethyl 2-aminothiazole-5-carboxylate demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro performance of these derivatives across key therapeutic areas: oncology, infectious disease, and inflammation. The data presented is supported by detailed experimental protocols for the cited assays, offering a resource for researchers looking to evaluate novel thiazole compounds. While this compound is a crucial starting material, it is the subsequent derivatization that unlocks the potent biological activities explored herein.[1][2][3][4][5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have shown significant potential as anticancer agents.[6] Their mechanism often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.[7] The most common in vitro assay to determine cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.
Comparative Anticancer Performance
The following table summarizes the in vitro cytotoxic activity of various derivatives against different cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Thiazolyl-thiourea | 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8[3] | - | - |
| Phenylamide | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | Good anti-proliferative effects reported[3] | - | - |
| Thiazole-amino acid hybrid | Thiazole-valine hybrid | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Stronger than 5-FU[8] | 5-Fluorouracil (5-FU) | 3.49 - 8.74[8] |
| Thiazole-amino acid hybrid | 2-pyridyl substituted at C-4 | A549, HeLa, MCF-7 | 3.68 - 8.51[8] | 5-Fluorouracil (5-FU) | 3.49 - 8.74[8] |
Below is a generalized workflow for assessing the anticancer activity of these compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiazole derivatives have demonstrated notable antibacterial and antifungal properties.[9][10] The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Comparative Antimicrobial Performance
This table presents the MIC values for various this compound derivatives against common bacterial strains. A lower MIC value signifies more potent antimicrobial activity.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Schiff Base | Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | Staphylococcus epidermidis (MDR) | 250[11] | - | - |
| Schiff Base | Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | Pseudomonas aeruginosa (MDR) | 375[11] | - | - |
| Schiff Base | Salicylaldehyde derivative | Staphylococcus aureus (MDR) | 250[11] | - | - |
| Schiff Base | Salicylaldehyde derivative | Escherichia coli (MDR) | 375[11] | - | - |
| Thioureido | Analog 12f | Staphylococcus aureus | Comparable to Ampicillin[9] | Ampicillin | - |
| Thioureido | Analog 12f | Bacillus subtilis | Comparable to Gentamicin[9] | Gentamicin | - |
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Certain 2-aminothiazole (B372263) derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway, which mediates inflammation. In vitro assays measure the ability of a compound to block the activity of these enzymes, often with a focus on selectivity for COX-2 to minimize gastrointestinal side effects associated with COX-1 inhibition.
Comparative COX Inhibition Performance
The table below shows the in vitro COX-1 and COX-2 inhibitory activities of representative thiazole derivatives, expressed as IC₅₀ values. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates the preference for COX-2 inhibition; a higher SI is generally desirable.
| Compound Class | Derivative Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Drug | Reference Drug SI |
| Thiazolyl derivative | Isoxazole derivative | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16[12] | Celecoxib | 8.68[2] |
| Thiazole carboxamide | Compound 2a | 2.65[13] | 0.958[13] | 2.77[13] | Celecoxib | 23.8[13] |
| Thiazole carboxamide | Compound 2b | 0.239[13] | 0.191[13] | 1.25[13] | Celecoxib | 23.8[13] |
The signaling pathway for COX inhibition is depicted below.
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 9. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ethyl 2-aminothiazole-5-carboxylate and Other Thiazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Ethyl 2-aminothiazole-5-carboxylate serves as a key intermediate in the synthesis of many such derivatives, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. This guide provides an objective comparison of this compound and its derivatives with other thiazole compounds, supported by experimental data to inform research and development efforts.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid with the molecular formula C₆H₈N₂O₂S.[1] Its synthesis is most commonly achieved through the Hantzsch thiazole synthesis or variations thereof. One prevalent method involves the condensation of an α-halocarbonyl compound with a thioamide. A widely used laboratory and industrial-scale synthesis involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS), followed by cyclization with thiourea.[2][3]
Comparative Biological Activity
The 2-aminothiazole (B372263) moiety is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets.[2] Modifications on the thiazole ring, particularly at the 2-amino and 5-carboxylate positions, have led to the development of potent therapeutic agents.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][4] The anticancer drug Dasatinib, a multi-targeted kinase inhibitor, notably features a 2-aminothiazole core, underscoring the importance of this scaffold in oncology research.[4][5]
Studies on various derivatives of 2-aminothiazole-5-carboxylic acid have revealed potent antiproliferative activity against several cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, including those structurally related to this compound.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives (IC₅₀ µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | K562 (Leukemia) | < 1 | [6][7] |
| MDA-MB-231 (Breast) | < 1 | [6][7] | |
| MCF-7 (Breast) | < 1 | [6][7] | |
| HT-29 (Colon) | < 1 | [6][7] | |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | 16.3 | [5] |
| MCF-7 (Breast) | 20.2 | [7] | |
| HT-29 (Colon) | 21.6 | [7] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [8][9] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 | [5] |
Antimicrobial Activity
The thiazole nucleus is also a key component of many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The following table presents the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various microorganisms.
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 2,5-dichloro thienyl-substituted thiazole with amino moiety | 6.25 - 12.5 | 6.25 - 12.5 | 6.25 - 12.5 | - | - | [12] |
| 2-phenylacetamido-thiazole derivative | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | - | - | [12] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivative | 62.5 - 125 | 62.5 - 125 | 15.625 - 31.25 | 3.9 - 62.5 | - | [13][14] |
| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivative | - | 100 | 100 | 200 | 200 | [14] |
| 2-phenyl-4-(4-hydroxyphenyl)-1,3-thiazole | 125 - 150 | 125 - 150 | - | - | 125 - 150 | [15] |
| 2-(4-hydroxyphenyl)-benzo[d]thiazole | 50 - 75 | 50 - 75 | - | - | - | [15] |
Experimental Protocols
Synthesis of this compound[3]
-
Bromination: To a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of dioxane and water (100 mL) cooled to -10 °C, N-bromosuccinimide (0.11 mol) is added slowly.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Cyclization: Thiourea (0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.
-
After cooling to room temperature, ammonia (B1221849) solution (20 mL) is added.
-
The resulting precipitate is stirred for 10 minutes, filtered, washed with water, and dried under vacuum to yield this compound.
In Vitro Anticancer Screening: MTT Assay[16][17][18][19][20]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[21][22][23][24][25]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General synthetic workflow for biologically active thiazole derivatives.
Simplified signaling pathway showing kinase inhibition by thiazole derivatives.
References
- 1. This compound | Manufacturer & Supplier [punagri.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Ethyl 2-aminothiazole-5-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Ethyl 2-aminothiazole-5-carboxylate derivatives in various cancer cell lines. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to support further investigation and drug discovery efforts in this promising class of compounds.
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Derivatives of this compound, in particular, have emerged as a focal point of research due to their potential to inhibit cancer cell proliferation and induce apoptosis.[4][5] This guide synthesizes findings from multiple studies to offer an objective comparison of their performance against various cancer cell lines.
Comparative Efficacy: A Quantitative Overview
The in vitro cytotoxic activity of this compound derivatives and related 2-aminothiazole compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these assessments. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various derivatives as reported in preclinical studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | ||
| Compound 4 | MCF-7 (Breast) | 23.2[4] |
| Compound 4 | HepG2 (Liver) | 31.5[4] |
| Compound 24 | MCF-7 (Breast) | 35.8[4] |
| Compound 24 | HepG2 (Liver) | 49.9[4] |
| Compound 29 | MCF-7 (Breast) | 41.2[4] |
| Compound 29 | HepG2 (Liver) | 45.3[4] |
| Compound 30 | MCF-7 (Breast) | 47.6[4] |
| Compound 30 | HepG2 (Liver) | 43.1[4] |
| Compound 31 | MCF-7 (Breast) | 40.5[4] |
| Compound 31 | HepG2 (Liver) | 48.7[4] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives | ||
| Compound 21 | K562 (Leukemia) | 16.3[2] |
| Compound 21 | MCF-7 (Breast) | 20.2[2] |
| Compound 21 | HT-29 (Colon) | 21.6[2] |
| Compound 21 | MDA-MB-231 (Breast) | Inactive[2] |
| Dasatinib (Reference) | K562 (Leukemia) | 11.08[2] |
| Dasatinib (Reference) | MDA-MB-231, MCF-7, HT-29 | < 1[2] |
| Other 2-Aminothiazole Derivatives | ||
| Thiazole Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01[6] |
| Thiazole Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04[6] |
| Thiazole Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06[6] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16[6] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44[6] |
| Staurosporine (Reference) | MCF-7 (Breast) | 6.77 ± 0.41[6] |
| Staurosporine (Reference) | HepG2 (Liver) | 8.4 ± 0.51[6] |
| N-aryl-5-(benzo[d][4][7]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27 | HeLa (Cervical) | 2.07 ± 0.88[6] |
| N-aryl-5-(benzo[d][4][7]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27 | A549 (Lung) | 3.52 ± 0.49[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anticancer compounds.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[6]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating them with the test compounds for a specified time.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on the expression of key proteins involved in signaling pathways, such as apoptosis.
Objective: To determine the effect of test compounds on the expression levels of pro-apoptotic (e.g., cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Electrophoresis: Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Visualizing the Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound (EVT-313406) | 32955-21-8 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. acsi-journal.eu [acsi-journal.eu]
A Comparative Guide to Ethyl 2-aminothiazole-5-carboxylate and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data for Ethyl 2-aminothiazole-5-carboxylate and its structurally related analogs. The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial and anticancer properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Physicochemical and Spectroscopic Data Comparison
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Molecular Formula | C₆H₈N₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 172.21 g/mol | 186.23 g/mol |
| Melting Point | 159-163 °C | 178-179 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Not available | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, NH ₂)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Not available | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[2] |
| Mass Spectrum (m/z) | Not available | 187 (M+H)⁺[2] |
| IR Spectrum (KBr, cm⁻¹) | Not available | Data for various derivatives show characteristic peaks for N-H, C=O, and C-N stretching. |
Biological Activity: A Comparative Overview
This compound and its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[3] The following tables summarize the in vitro efficacy of representative 2-aminothiazole derivatives against various cancer cell lines and microbial strains.
Anticancer Activity
The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Dasatinib (a complex 2-aminothiazole derivative) | K562 (Leukemia) | 0.011 |
| Compound 21 (a 2-amino-thiazole-5-carboxylic acid phenylamide derivative) | K563 (Leukemia) | 16.3[1] |
| Compound 9b (a bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative) | Broad spectrum over 29 of 60 NCI cell lines | Growth inhibition observed |
Antimicrobial Activity
The data is presented as Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound Derivative Type | Microorganism | MIC (µg/mL) |
| Thiazolyl-thiourea derivatives | S. aureus | 4 - 16 |
| Thiazolyl-thiourea derivatives | S. epidermidis | 4 - 16 |
| Piperazinyl derivatives | Methicillin-resistant S. aureus | 4 |
| Piperazinyl derivatives | E. coli | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental to understanding and potentially replicating the presented findings.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This one-pot synthesis method is an efficient alternative to traditional two-step reactions.
-
To a mixture of ethyl acetoacetate (B1235776) (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea (B124793) (3.80 g, 0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, filter the mixture and wash the filter cake with water.
-
Recrystallize the solid from ethyl acetate (B1210297) and dry to yield the final product.[2]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vitro Antimicrobial Activity (Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate with broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit protein kinases involved in cell signaling pathways crucial for cell proliferation and survival.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a significant role in regulating cell growth, differentiation, and survival.[4] Aberrant Src signaling is implicated in various cancers.
Caption: Src Kinase Signaling Pathway Inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7] Its dysregulation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of novel 2-aminothiazole derivatives.
Caption: Drug Discovery Workflow.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance Benchmark of Ethyl 2-aminothiazole-5-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Ethyl 2-aminothiazole-5-carboxylate derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to their versatile biological activities, these derivatives are promising candidates for the development of novel therapeutic agents. This document offers an objective comparison of their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various this compound derivatives and related 2-aminothiazole (B372263) compounds.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
The in vitro anticancer activity of selected derivatives is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib (a 2-aminothiazole derivative) | K563 (Leukemia) | < 1 | [1] |
| MDA-MB-231 (Breast Cancer) | < 1 | [1] | |
| MCF-7 (Breast Cancer) | < 1 | [1] | |
| HT-29 (Colon Cancer) | < 1 | [1] | |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | ~11.08 (comparable to Dasatinib) | [1] |
| MDA-MB-231 (Breast Cancer) | Inactive | [1] | |
| MCF-7 (Breast Cancer) | 20.2 | [1] | |
| HT-29 (Colon Cancer) | 21.6 | [1] | |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (Leukemia) | 16.3 | [1] |
| 4,5-butylidene and benzylic amine substituted 2-aminothiazole | H1299 (Lung Cancer) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 | [1] |
| meta-chloro substituted phenyl 2-aminothiazole derivative | HT-29 (Colon Cancer) | 0.63 | [1] |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate | HCT-116 (Colorectal Cancer) | 0.72 | |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate | HCT-116 (Colorectal Cancer) | 1.55 |
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives
The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tri-substituted thiazole (B1198619) 54 | Staphylococcus aureus | 6.25 | |
| Piperazinyl derivative 121d | Staphylococcus aureus | 2-128 | [2] |
| Escherichia coli | 2-128 | [2] | |
| Pseudomonas aeruginosa | 2-128 | [2] | |
| Halogenated thiourea (B124793) derivative 124 | Staphylococcal species | 4-16 | [2] |
| Functionally substituted 2-aminothiazole (Compound 8) | Enterobacter cloacae | Potent (Specific value not provided) | |
| Functionally substituted 2-aminothiazole (Compound 1) | Trichophyton viride | Potent (Specific value not provided) |
Table 3: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives
The enzyme inhibitory potential is presented as IC₅₀ or Kᵢ values, indicating the concentration of the compound required to inhibit 50% of the enzyme activity or the inhibition constant, respectively.
| Compound/Derivative | Enzyme Target | IC₅₀/Kᵢ (nM) | Reference |
| SNS-032 (BMS-387032) | CDK2/cycE | 48 | [1] |
| Dasatinib (BMS-354825) | Pan-Src kinases | Subnanomolar to nanomolar | [3] |
| 2-aminobenzothiazole-pyrazole derivative | VEGFR-2 | 97 | [4] |
| 2-aminobenzothiazole-thiazolidinedione hybrid | VEGFR-2 | 150-210 | [4] |
| Thiazole derivative 3b | PI3Kα | 86 | [5] |
| mTOR | 221 | [5] | |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | 600 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for comparative analysis.
Synthesis of this compound
A common synthetic route involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia (B1221849) solution
Procedure:
-
A solution of ethyl 3-ethoxyacrylate in a 1:1 mixture of dioxane and water is cooled to -10 °C.
-
N-bromosuccinimide is slowly added to the cooled solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Thiourea is added, and the mixture is heated to 80 °C for 1 hour.
-
After cooling to room temperature, ammonia solution is added.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate key workflows and signaling pathways relevant to the performance of this compound derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for determining anticancer activity using the MTT assay.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
